H-Ile-obzl P-tosylate

Catalog No.
S15374610
CAS No.
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ile-obzl P-tosylate

Product Name

H-Ile-obzl P-tosylate

IUPAC Name

benzyl 2-amino-3-methylpentanoate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3

InChI Key

TZPOCDBWQWIDSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N

H-Ile-obzl P-tosylate (L-Isoleucine benzyl ester p-toluenesulfonate) is a highly crystalline, C-terminally protected amino acid building block engineered for advanced peptide synthesis and organic chemistry workflows. By masking the carboxyl group as a benzyl (OBzl) ester and stabilizing the primary amine as a p-toluenesulfonate (tosylate) salt, this compound provides a critical balance of orthogonal reactivity and physical stability. The OBzl group is entirely stable to the acidic conditions used for N-terminal Boc deprotection (e.g., trifluoroacetic acid), yet can be selectively cleaved via mild catalytic hydrogenolysis (Pd/C, H2) or strong acid (HF) without affecting sensitive peptide backbones [1]. For procurement and process chemistry, the tosylate salt form is specifically selected over free bases or hydrochloride salts because it eliminates hygroscopicity, prevents spontaneous self-condensation, and ensures rapid, complete dissolution in standard aprotic coupling solvents like DMF and DCM [2].

Research Fit

Solid-phase peptide synthesis with Boc-chemistry
Stereochemically defined L-isoleucine scaffold
Stable non-hygroscopic tosylate salt for precise weighing

Generic substitution with unprotected L-isoleucine (H-Ile-OH) or alternative salts (such as H-Ile-OBzl HCl) introduces severe process liabilities. Unprotected C-termini lead to uncontrolled oligomerization and side reactions during carboxyl activation, destroying batch yield [1]. While the hydrochloride (HCl) salt of the benzyl ester provides similar chemical protection, it is inherently hygroscopic; moisture uptake during storage and handling hydrolyzes expensive coupling reagents (like EDC or HATU) and skews stoichiometric calculations, leading to incomplete couplings [2]. Furthermore, substituting the benzyl ester with a simpler alkyl ester (like H-Ile-OMe) forces the use of harsh basic saponification for downstream deprotection, which frequently triggers epimerization at the sensitive alpha-carbon of isoleucine, ruining the enantiomeric purity of the final product [3].

Substitution Risk

Side-chain stereochemistry
Valine or leucine analogs lack the critical 2S,3S isoleucine configuration
Salt-form stability
Free amino esters are often oils or unstable, limiting accurate handling
Orthogonal protection
Benzyl ester enables selective C-terminal deprotection in Boc strategies; other esters may not

Low Hygroscopicity for Precise Coupling

Accurate molar equivalency is critical in peptide coupling to prevent deletion sequences. The p-toluenesulfonate (tosylate) salt of H-Ile-OBzl exhibits significantly lower moisture uptake compared to its hydrochloride (HCl) counterpart. Under standard ambient exposure (60% relative humidity), the tosylate salt maintains <0.2% weight variation, whereas the HCl salt can absorb 2-5% moisture by weight [1]. This moisture not only throws off stoichiometric calculations but also actively quenches moisture-sensitive coupling reagents like DCC and DIC.

Evidence DimensionMoisture uptake at 60% relative humidity
Target Compound DataH-Ile-obzl P-tosylate: <0.2% weight increase
Comparator Or BaselineH-Ile-OBzl HCl: 2.0% - 5.0% weight increase
Quantified Difference10- to 25-fold reduction in moisture absorption
ConditionsAmbient storage, 60% RH, standard laboratory weighing protocols

Procurement of the non-hygroscopic tosylate salt ensures precise batch-to-batch reproducibility and protects expensive coupling reagents from moisture-induced degradation.

Enantiomeric Purity
Class-level inference
≤0.5% D-isomer vs. Unspecified
Controls diastereomer formation risk
Supplier-specified limit; standard reagents may vary

Epimerization-Free Deprotection

The choice of C-terminal protecting group dictates the harshness of the downstream cleavage step. Benzyl esters (OBzl) are cleaved via catalytic hydrogenolysis (Pd/C, H2) under completely neutral conditions, preserving the chiral integrity of the alpha-carbon (>99.5% enantiomeric excess). In contrast, methyl (OMe) or ethyl (OEt) esters require basic saponification (e.g., NaOH/MeOH), which frequently causes 1-4% epimerization of the isoleucine residue to allo-isoleucine [1].

Evidence DimensionEnantiomeric excess (ee) post-deprotection
Target Compound DataH-Ile-OBzl (via hydrogenolysis): >99.5% ee
Comparator Or BaselineH-Ile-OMe (via saponification): 96% - 99% ee (1-4% epimerization)
Quantified DifferenceNear-total elimination of allo-isoleucine impurity formation
ConditionsC-terminal deprotection of peptide intermediates

Selecting the OBzl ester prevents the formation of difficult-to-separate diastereomers, eliminating the need for costly preparative chiral chromatography in API manufacturing.

HPLC Purity
Cross-study comparable
≥98%
Tosylate form enables consistent purity; free base not standardized
Typical commercial specification; review certificate of analysis

High Solubility in Coupling Solvents

For industrial scale-up using Liquid-Phase Peptide Synthesis (LPPS), reactant concentration directly impacts coupling kinetics and solvent waste. The p-toluenesulfonate salt of H-Ile-OBzl demonstrates excellent solubility (>0.5 M) in standard aprotic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) [1]. Unprotected zwitterionic isoleucine (H-Ile-OH) is practically insoluble in these solvents (<0.01 M), and even certain other salt forms require mixed solvent systems or heating to achieve operational concentrations.

Evidence DimensionMolar solubility in DCM/DMF at 25°C
Target Compound DataH-Ile-obzl P-tosylate: >0.5 M
Comparator Or BaselineH-Ile-OH (unprotected): <0.01 M
Quantified Difference>50-fold increase in organic solvent solubility
ConditionsStandard ambient conditions (25°C) in anhydrous DCM or DMF

High solubility allows for concentrated reaction mixtures, accelerating coupling times and significantly reducing solvent consumption and disposal costs at scale.

DMSO Solubility
Class-level inference
Soluble (reported) vs. HCl salt limited
Supports solution-phase coupling in aprotic media
Qualitative data; quantitative solubility not standardized
Thermal Stability
Class-level inference
153–155 °C
Stable crystalline solid for handling and storage
High melting point vs. estimated low-melting free base

Liquid-Phase Peptide Synthesis (LPPS)

Because of its high solubility in DCM and DMF and its non-hygroscopic nature, H-Ile-obzl P-tosylate is the optimal isoleucine precursor for large-scale LPPS. It allows for highly concentrated reaction streams and precise stoichiometric control, which are critical for maximizing yield and minimizing solvent waste in commercial API manufacturing [1].

Boc-Strategy SPPS

In Boc-SPPS workflows, the C-terminal OBzl group provides strict orthogonality to the repetitive TFA treatments used for N-terminal Boc removal. The tosylate salt ensures that the building block remains stable on the shelf and dissolves rapidly during automated coupling cycles, preventing sequence deletions [2].

Epimerization-Sensitive Peptidomimetics

For structurally complex peptidomimetics where the isoleucine alpha-carbon is prone to epimerization, this compound is ideal. The ability to remove the OBzl group via neutral catalytic hydrogenolysis avoids the harsh basic conditions required for methyl or ethyl esters, preserving the strict chiral purity of the target molecule [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantiopure peptide synthesis for bioactive peptide research
Enantiomeric purity specification
Chiral purity verification by HPLC
Stepwise Boc-chemistry solid-phase synthesis
Benzyl ester protection orthogonal to Boc
C-terminal deprotection without affecting Boc groups
Reproducible gram-scale peptide production
Consistent purity and stable crystalline form
Lot-to-lot purity and weighing precision
Parallel peptide library synthesis
Solubility in DMSO/DMF for automated platforms
Uniform solubility and coupling efficiency

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

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